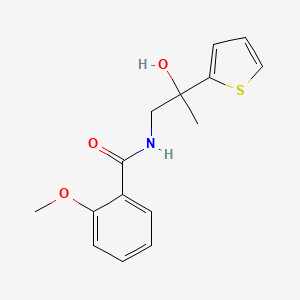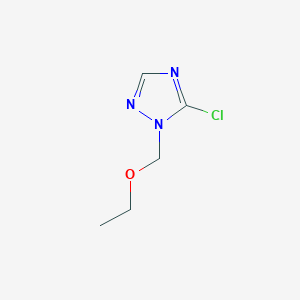
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide” would likely be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule.Chemical Reactions Analysis
Thiophenes can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The specific reactions that “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Molecular Structure and Intermolecular Interactions
One area of research focuses on understanding the molecular structure and intermolecular interactions of methoxy-substituted benzamides. For example, studies involving the molecular structure determination through X-ray crystallography and DFT calculations have provided insights into the effects of intermolecular interactions on molecular geometry, particularly regarding bond lengths, angles, and dihedral angles, which are crucial for designing materials with specific properties (Karabulut et al., 2014).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness in preventing corrosion of carbon steel in hydrochloric acid medium. These compounds have shown high inhibition efficiency, making them valuable in protecting industrial materials (Fouda et al., 2020).
Antioxidant Properties
Research has also been conducted on the antioxidant capacities of amino-substituted benzamide derivatives. These compounds have exhibited improved antioxidative properties in comparison to reference molecules, suggesting their potential use in mitigating oxidative stress-related damages (Perin et al., 2018).
Biosensing and Analytical Applications
The development of high-sensitivity biosensors using modified benzamide derivatives has also been explored. Such biosensors are capable of determining compounds like glutathione and piroxicam simultaneously, which could have applications in clinical diagnostics and pharmaceutical analysis (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Activities
Additionally, benzamide derivatives have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown promising results against various bacterial and viral strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterovirus 71, indicating their potential in developing new therapeutic agents (Desai et al., 2013), (Ji et al., 2013).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)10-16-14(17)11-6-3-4-7-12(11)19-2/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRXGCJBDJLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)
![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)



![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)


![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)

![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)